molecular formula C17H25NO2 B5454130 ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate

ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate

Cat. No.: B5454130
M. Wt: 275.4 g/mol
InChI Key: KHMUPZPLNLZPJC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in various scientific and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters. One common method is the catalytic hydrogenation of pyridine derivatives to form the piperidine ring, followed by esterification with ethyl groups. The reaction conditions often include the use of palladium on carbon as a catalyst and ammonium formate as a hydrogen donor, which allows the reaction to proceed under mild conditions without the need for high-pressure hydrogen gas .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

Ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, the compound may act as an inhibitor of certain neurotransmitter reuptake processes, thereby influencing neurological function .

Comparison with Similar Compounds

Ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-2-20-16(19)17(12-7-13-18-14-17)11-6-10-15-8-4-3-5-9-15/h3-5,8-9,18H,2,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMUPZPLNLZPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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